molecular formula C24H22FNO2 B5750217 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide

Cat. No. B5750217
M. Wt: 375.4 g/mol
InChI Key: RDABSWVOTHTZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide, also known as LSN3213128, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method. In

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide involves its binding to the dopamine D3 receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood, behavior, and cognition. The binding of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide to the D3 receptor also results in the modulation of other neurotransmitter systems, including the glutamate and GABA systems, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide have been extensively studied in animal models. The compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to attenuate the expression of drug-seeking behavior. 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. Furthermore, the compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide in lab experiments include its high selectivity and potency for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various neuropsychiatric disorders. The compound also has a favorable safety profile, which makes it a suitable candidate for preclinical studies. However, the limitations of using 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide in lab experiments include its limited solubility in aqueous solutions, which may affect the bioavailability and pharmacokinetics of the compound. Additionally, the compound's effects may vary depending on the animal species and experimental conditions used.

Future Directions

There are several future directions for the research on 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide. One potential area of investigation is the use of the compound in combination with other drugs for the treatment of neuropsychiatric disorders. The compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, also warrant further investigation. Additionally, the development of more potent and selective analogs of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide may lead to the discovery of novel therapeutics for neuropsychiatric disorders.
Conclusion
In conclusion, 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide is a novel compound that has shown promising therapeutic potential for the treatment of neuropsychiatric disorders. The compound's high selectivity and potency for the dopamine D3 receptor make it a suitable candidate for the investigation of the specific role of this receptor in various neuropsychiatric disorders. The compound's favorable safety profile and biochemical and physiological effects make it a promising candidate for preclinical studies. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide involves the reaction of 4-fluorobenzylamine with 4-(chloromethyl)benzoic acid to yield the intermediate compound, followed by the reaction of the intermediate with 2,3-dihydro-1H-indene-5-carboxylic acid to form the final product. The reaction is carried out in the presence of a base and a solvent, which facilitates the reaction process. The purity and yield of the synthesized compound are determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonistic activity against the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. The compound has also been shown to have a high affinity for the D2 receptor, which is involved in the regulation of motor function, reward, and cognition. These properties make 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide a promising candidate for the development of novel therapeutics for neuropsychiatric disorders.

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-22-11-6-17(7-12-22)15-26-24(27)20-8-4-18(5-9-20)16-28-23-13-10-19-2-1-3-21(19)14-23/h4-14H,1-3,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABSWVOTHTZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.